molecular formula C14H15BrN4O B2885664 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798662-27-7

1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2885664
CAS No.: 1798662-27-7
M. Wt: 335.205
InChI Key: CCLDNWUNFNKNNG-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, a triazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.

    Formation of the Triazole Intermediate: The triazole ring is synthesized through a cycloaddition reaction involving an azide and an alkyne.

    Coupling Reaction: The final step involves the coupling of the 2-bromobenzoyl chloride with the triazole intermediate in the presence of a piperidine ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and piperidine rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interaction with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and properties.

    1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-bromophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-12(13)14(20)18-8-5-11(6-9-18)19-10-7-16-17-19/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDNWUNFNKNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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